2-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile

Description

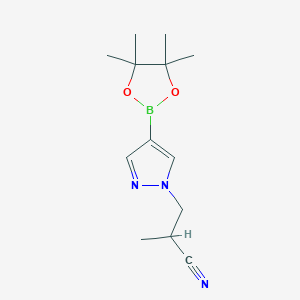

Chemical Structure: This compound (CAS: Not explicitly provided; see Table 1 for analogues) features a pyrazole core substituted at the 1-position with a propanenitrile group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester). The methyl group at the 3-position of the propanenitrile chain introduces steric effects, influencing reactivity and binding interactions.

Applications:

Pyrazole-boronate derivatives are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and agrochemicals . The nitrile group enhances versatility, enabling further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines) .

Properties

IUPAC Name |

2-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BN3O2/c1-10(6-15)8-17-9-11(7-16-17)14-18-12(2,3)13(4,5)19-14/h7,9-10H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRQDTKVRDXDPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701127143 | |

| Record name | α-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233526-40-3 | |

| Record name | α-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233526-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a pyrazole ring and a dioxaborolane moiety which may contribute to its biological activities. The presence of the nitrile group is significant for its reactivity and potential pharmacological effects.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The dioxaborolane group can interact with various enzymes, potentially acting as an inhibitor.

- Cell Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Cancer Cell Lines

In a study conducted on various cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant cytotoxic effects. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. The study highlighted the potential for this compound as a lead in anticancer drug development.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophage cultures exposed to lipopolysaccharide (LPS). This suggests its potential application in treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its ability to act as a boron-containing building block. Boron compounds are known for their role in drug discovery and development:

- Anticancer Agents : Research indicates that pyrazole derivatives can exhibit anticancer properties. The incorporation of the dioxaborolane enhances the stability and bioavailability of these compounds in biological systems .

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 2-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile may possess antimicrobial properties, making them candidates for further investigation as therapeutic agents against resistant bacterial strains .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Suzuki Coupling Reactions : The boron atom allows for participation in cross-coupling reactions with aryl halides to form biaryl compounds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The presence of the nitrile group can facilitate further functionalization reactions, expanding the scope of synthetic applications .

Material Science

The unique properties of this compound make it suitable for applications in materials science:

- Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its use in developing high-performance materials .

Case Studies

Several studies have highlighted the applications of this compound and its derivatives:

- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives for their anticancer activity. The results indicated that compounds incorporating boron showed enhanced efficacy against specific cancer cell lines compared to their non-boron counterparts .

- Synthetic Methodology Development : Research documented in Organic Letters demonstrated the efficiency of using boron-containing compounds like this compound in Suzuki reactions to synthesize complex biaryl structures with high yields and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of the target compound with its closest analogues:

Table 1: Structural and Physical Properties Comparison

Reactivity and Functional Group Influence

- Boronate Ester : All compounds share the pinacol boronate group, enabling cross-coupling reactions. The target compound’s boronate is electronically similar to analogues but sterically distinct due to the methyl group .

- Aromatic vs. Aliphatic Substituents : The benzonitrile derivative (CAS 1402166-71-5) exhibits higher molecular weight and rigidity, favoring applications in materials science over pharmaceuticals .

Q & A

Q. How to address discrepancies in reported pharmacological activities of similar pyrazole derivatives?

- Methodology :

- Meta-analysis : Compare datasets across studies using tools like PRISMA to identify confounding variables (e.g., assay conditions).

- Dose-response validation : Replicate key experiments with standardized protocols (e.g., CLSI guidelines).

- Molecular docking : Reconcile bioactivity data with predicted binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.